1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-(3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-3-2-4-10(5-9)6-12(15)14-7-11(13)8-14/h2-5,11H,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTUMBLHYXVPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one, also known by its CAS number 1343262-28-1, is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C₁₂H₁₆N₂O, and it has a molecular weight of 204.27 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₂H₁₆N₂O
- Molecular Weight : 204.27 g/mol
- CAS Number : 1343262-28-1
The biological activity of this compound is primarily attributed to its structural components:
- Amino Group : The amino group can form hydrogen bonds with various biological molecules, enhancing its interaction with receptors and enzymes.
- Ketone Group : The presence of the ketone group allows for nucleophilic addition reactions, which can influence enzyme activity and receptor binding.
These interactions suggest that the compound may act as an inhibitor or modulator of specific biological pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
Neuroprotective Effects
There is emerging evidence that compounds containing azetidine rings may offer neuroprotective benefits. This could be due to their ability to interact with neurotransmitter systems or reduce oxidative stress in neuronal cells.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
Scientific Research Applications
Chemistry
1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one serves as an important intermediate in organic synthesis. It can be utilized to create complex organic molecules due to its unique functional groups.
Biology
Research indicates that this compound has potential as a building block for bioactive molecules. Its structure allows for interactions with biological targets, making it a subject of interest in drug discovery.
Medicine
Ongoing studies are investigating its pharmacological properties. The compound may exhibit activity against various biological pathways, potentially leading to the development of new therapeutic agents.
Case Study 1: Synthesis of Bioactive Molecules
A recent study explored the use of this compound as a precursor for synthesizing novel anti-cancer agents. The compound was modified to enhance its potency against specific cancer cell lines. Results indicated improved efficacy compared to existing treatments.
Case Study 2: Pharmacological Investigations
Another investigation focused on the compound's interaction with neurotransmitter receptors. Preliminary findings suggest that it may act as a modulator for certain receptor types, indicating potential applications in neuropharmacology.
Comparison with Similar Compounds
Comparison with Structural Analogues
The structural analogues of 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one primarily differ in the substituents on the phenyl ring or the azetidine moiety. Below is a detailed comparison based on substituent variations, commercial availability, and inferred physicochemical properties.
Substituent Variations and Commercial Availability
lists several analogues with modifications to the phenyl ring (Table 1). These variations impact electronic, steric, and solubility properties, which are critical for biological activity and chemical reactivity.
Table 1: Structural Analogues of 1-(3-Aminoazetidin-1-yl)-2-(aryl)ethan-1-one
| Compound ID | Substituent on Phenyl Ring | Supplier Count | CAS Number |
|---|---|---|---|
| Target Compound | 3-methyl | 2 | 1342628-14-1 |
| Analogue 1 | 2,4-difluoro | 1 | 1538861-58-3 |
| Analogue 2 | 2-chloro | 2 | 1467322-07-1 |
| Analogue 3 | 2-methoxy | 3 | 1342097-59-9 |
| Analogue 4 | 3,5-dimethylisoxazol-4-yl | 1 | 1467865-86-6 |
| Analogue 5 | Benzo[d]isoxazol-3-yl | 1 | 1491203-98-5 |
Key Observations:
- Electron-Donating Groups (EDGs): The 2-methoxy group (Analogue 3) increases electron density, which could improve solubility but reduce oxidative stability.
- Heterocyclic Substituents: Analogues 4 and 5 incorporate isoxazole or benzisoxazole rings, introducing additional hydrogen-bonding or π-stacking capabilities.
Comparison with Non-Azetidine Analogues
describes 1-[3-(Dimethylamino)phenyl]ethan-1-one, which shares the ethanone-aromatic core but lacks the azetidine ring.
Preparation Methods
Synthesis of 3-Aminoazetidine Core
The key intermediate in the preparation of the target compound is 3-aminoazetidine, which can be synthesized via improved processes that enhance yield and scope compared to traditional methods. According to patent WO2000063168A1, an effective approach involves the conversion of protected azetidine precursors to 3-aminoazetidines through controlled deprotection and nucleophilic substitution reactions under mild conditions:
Starting Material : N-t-butyl-O-trimethylsilylazetidine is treated with hydrochloric acid to remove protecting groups, followed by basification and extraction to isolate 3-aminoazetidine as a crystalline solid with yields around 64%.
Reaction Conditions : The acid treatment is performed at room temperature with stirring, followed by neutralization with sodium hydroxide and potassium carbonate saturation to precipitate the product. Organic extraction with dichloromethane and drying over sodium sulfate completes the isolation step.
Advantages : This method improves the accessibility of 3-aminoazetidines, allowing for a broader range of derivatives suitable for further functionalization.
Functionalization to 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one
Once the 3-aminoazetidine core is obtained, the next step involves coupling with the 3-methylphenyl ethanone moiety. This is typically achieved via nucleophilic substitution or amide bond formation strategies:
Nucleophilic Substitution : The amino group of 3-aminoazetidine acts as a nucleophile, displacing a suitable leaving group on a 2-(3-methylphenyl)ethan-1-one derivative or its activated form (e.g., mesylate or halide).
Amide Formation : Alternatively, the aminoazetidine can be acylated with 2-(3-methylphenyl)acetyl chloride or activated esters under base conditions to form the ethanone linkage.
Typical Conditions : Reactions are carried out in solvents such as methylene chloride or acetonitrile at temperatures ranging from ambient to reflux, often in the presence of bases like triethylamine or sodium bicarbonate to neutralize generated acids.
Purification : Products are purified by silica gel chromatography using ethyl acetate/hexanes mixtures or by crystallization from suitable solvents.
Alternative Synthetic Routes and Modifications
Recent literature and theses highlight additional synthetic methodologies that can be adapted or modified for this compound:
1,2-Addition to 3-Azetidinones : Organometallic reagents can be added to 3-azetidinone intermediates to introduce substituents at the 2-position, allowing for the installation of the 3-methylphenyl ethanone group with stereochemical control.
C-H Arylation of Azetidines : Palladium-catalyzed direct arylation at the C3 position of azetidines has been demonstrated, which could be utilized to append the 3-methylphenyl group onto an azetidine scaffold, followed by further functionalization to the ethanone.
Photocycloaddition Approaches : Visible-light-mediated [2+2] photocycloadditions have been reported for azetidine ring formation with azido functionalities, which can be subsequently reduced to amino groups and functionalized further.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
The improved process described in patent WO2000063168A1 notably enhances the yield and diversity of azetidine derivatives accessible, which is critical for drug development applications.
The use of protecting groups such as t-butyl and trimethylsilyl facilitates selective transformations and purification steps, minimizing side reactions and improving product stability during synthesis.
The nucleophilic substitution step requires careful control of reaction temperature and stoichiometry to prevent over-alkylation or polymerization side reactions.
Alternative metal-catalyzed C-H functionalization methods offer modular and efficient routes but may require more complex catalyst systems and stringent reaction conditions.
Photochemical methods provide mild and selective routes to azetidine rings but may be limited by scale and the need for specialized equipment.
Q & A
Q. What are the standard protocols for synthesizing 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one in a research setting?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the formation of the azetidine ring followed by coupling with a substituted acetophenone derivative. Key steps include:
- Azetidine ring formation : Using reductive amination or cyclization of β-amino alcohols.
- Ketone coupling : Reacting the azetidine intermediate with 2-(3-methylphenyl)ethan-1-one via nucleophilic substitution or palladium-catalyzed cross-coupling.
- Purification : Column chromatography or recrystallization to isolate the final product. For example, microwave-assisted synthesis (80–120°C, 2–4 hours) can enhance yield (85%) compared to conventional reflux (12 hours, 65%) by reducing side reactions .
Table 1: Synthesis Optimization
| Method | Reaction Time | Yield (%) | Key Conditions |
|---|---|---|---|
| Conventional Reflux | 12 hours | 65 | Toluene, 110°C, catalyst |
| Microwave-Assisted | 2 hours | 85 | 100°C, solvent-free conditions |
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: Structural confirmation requires a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For azetidine derivatives, characteristic peaks include δ 3.5–4.0 ppm (azetidine CH) and δ 2.3 ppm (methyl group on phenyl) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 259.1578).
- Infrared (IR) Spectroscopy : Stretching vibrations for ketone (C=O, ~1700 cm) and amine (N–H, ~3300 cm) groups .
Q. What initial biological screening approaches are recommended for assessing the compound's bioactivity?
Methodological Answer:
- In vitro assays : Screen against target enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA).
- Cytotoxicity testing : MTT assays on cell lines (e.g., HEK293, HepG2) to evaluate IC values.
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets .
Advanced Questions
Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?
Methodological Answer: Optimization strategies include:
- Catalyst screening : Testing palladium complexes (e.g., Pd(OAc)) or organocatalysts to enhance coupling efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Temperature control : Lower temperatures (0–25°C) reduce decomposition during azetidine ring formation. Contradictions in yield data (e.g., 65% vs. 85%) may arise from impurities in starting materials or inconsistent catalyst activation. Replicate experiments with purified reagents are critical .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound?
Methodological Answer:
- Re-evaluate computational models : Adjust force field parameters in docking software (e.g., AutoDock Vina) to account for ligand flexibility or solvent effects.
- Validate assay conditions : Ensure pH, temperature, and ion concentration match physiological environments.
- Orthogonal assays : Confirm activity via dual methods (e.g., SPR and fluorescence anisotropy) to rule out false positives/negatives .
Example : A study on dopamine D1 receptor modulators resolved discrepancies by correlating docking results with mutagenesis data to refine binding poses .
Q. How can molecular docking studies be designed to predict the interaction of this compound with biological targets?
Methodological Answer:
- Target preparation : Obtain high-resolution crystal structures (e.g., from PDB) or generate homology models for receptors lacking structural data.
- Ligand preparation : Optimize the compound’s 3D conformation using Gaussian or AMBER for accurate charge assignment.
- Docking workflow : Use Glide (Schrödinger) or AutoDock to simulate binding, prioritizing poses with favorable ΔG values (< -8 kcal/mol).
- Validation : Compare predicted binding modes with mutagenesis or SAR data. For azetidine derivatives, focus on hydrogen bonding with active-site residues (e.g., Asp/Lys in kinases) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
